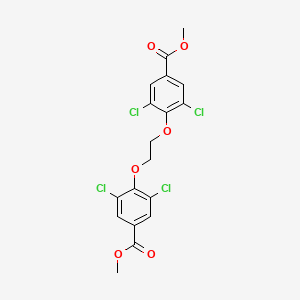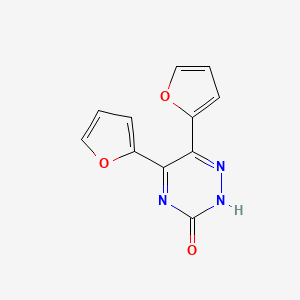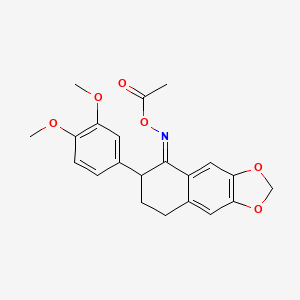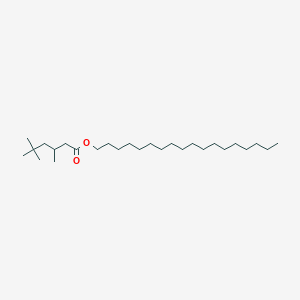
2-Amino-2-phosphonoethanesulfonic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-phosphonoethanesulfonic acid hydrate is a chemical compound with the molecular formula C2H8NO6PS and a molecular weight of 205.128 g/mol. It is a derivative of phosphonic acid and is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of ethanesulfonic acid with phosphorous acid under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-2-phosphonoethanesulfonic acid hydrate typically involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-phosphonoethanesulfonic acid hydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can yield various products depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-phosphonoethanesulfonic acid hydrate is widely used in scientific research due to its unique properties and versatility. It is commonly employed as a buffering agent in biological and biochemical experiments, where it helps maintain a stable pH environment. Additionally, it is used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.
Wirkmechanismus
2-Amino-2-phosphonoethanesulfonic acid hydrate is similar to other phosphonic acid derivatives, such as 2-(N-morpholino)ethanesulfonic acid (MES) and 3-(N-morpholino)propanesulfonic acid (MOPS). it has unique properties that distinguish it from these compounds, such as its higher solubility in water and its ability to form stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
MES (2-(N-morpholino)ethanesulfonic acid)
MOPS (3-(N-morpholino)propanesulfonic acid)
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Eigenschaften
CAS-Nummer |
109371-14-4 |
|---|---|
Molekularformel |
C2H8NO6PS |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
2-amino-2-phosphonoethanesulfonic acid |
InChI |
InChI=1S/C2H8NO6PS/c3-2(10(4,5)6)1-11(7,8)9/h2H,1,3H2,(H2,4,5,6)(H,7,8,9) |
InChI-Schlüssel |
WSFXKKKNMBVBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N)P(=O)(O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















